
(2R,4S)-4-Ethoxy-2,6-dimethyl-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4S)-4-Ethoxy-2,6-dimethyl-1,2,3,4-tetrahydroquinoline is a chiral compound with a tetrahydroquinoline core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-Ethoxy-2,6-dimethyl-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dimethyl aniline and ethyl chloroformate.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
(2R,4S)-4-Ethoxy-2,6-dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the tetrahydroquinoline to dihydroquinoline or fully reduced quinoline.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Substitution reactions often involve alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline or fully reduced quinoline.
Substitution: Various alkyl or aryl substituted tetrahydroquinolines.
科学研究应用
(2R,4S)-4-Ethoxy-2,6-dimethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of (2R,4S)-4-Ethoxy-2,6-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
相似化合物的比较
Similar Compounds
(2R,4S)-Ketoconazole: Shares a similar chiral configuration and is used as an antifungal agent.
(2S,4R)-Ketoconazole: The enantiomer of (2R,4S)-ketoconazole with similar biological activities.
(1R,2R,4S)-Limonene-1,2-diol: Another chiral compound with different applications in flavor and fragrance industries.
Uniqueness
(2R,4S)-4-Ethoxy-2,6-dimethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its tetrahydroquinoline core and ethoxy group make it a versatile compound for various applications.
属性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC 名称 |
(2R,4S)-4-ethoxy-2,6-dimethyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C13H19NO/c1-4-15-13-8-10(3)14-12-6-5-9(2)7-11(12)13/h5-7,10,13-14H,4,8H2,1-3H3/t10-,13+/m1/s1 |
InChI 键 |
HGKYVZNOMXOEKP-MFKMUULPSA-N |
手性 SMILES |
CCO[C@H]1C[C@H](NC2=C1C=C(C=C2)C)C |
规范 SMILES |
CCOC1CC(NC2=C1C=C(C=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)-](/img/structure/B11894609.png)
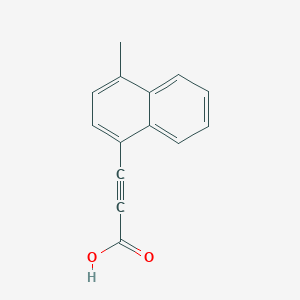
![3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-6-amine dihydrochloride](/img/structure/B11894623.png)

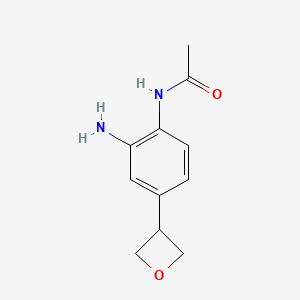
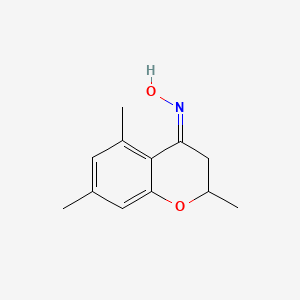
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11894645.png)

![2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine](/img/structure/B11894656.png)
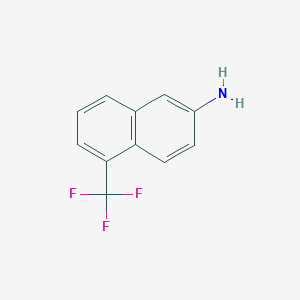
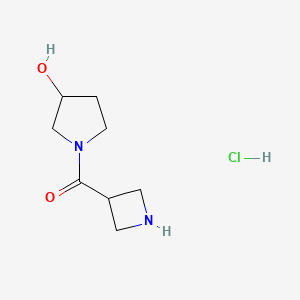
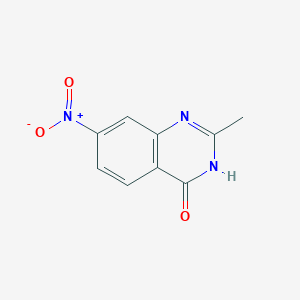
![Spiro[cyclopropane-1,9'-fluoren]-2'-amine](/img/structure/B11894679.png)
